ATX inhibitor 18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATX inhibitor 18 is a potent inhibitor of autotaxin, an enzyme that facilitates the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This compound has shown significant potential in various therapeutic applications, particularly in the treatment of fibrosis and cancer .
準備方法
The preparation of ATX inhibitor 18 involves several synthetic routes. One common method includes the use of aromatic heterocyclic compounds, which are synthesized through a series of reactions involving specific reagents and conditions . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
ATX inhibitor 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
ATX inhibitor 18 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzymatic activity of autotaxin. In biology, it is used to investigate the role of lysophosphatidic acid in cell signaling pathways. In medicine, this compound has shown promise in the treatment of fibrosis, cancer, and other diseases associated with abnormal lysophosphatidic acid levels .
作用機序
The mechanism of action of ATX inhibitor 18 involves the inhibition of autotaxin, which prevents the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This inhibition leads to a decrease in lysophosphatidic acid levels, which in turn affects various cellular processes such as proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors LPA1-6 .
類似化合物との比較
ATX inhibitor 18 is unique in its ability to inhibit autotaxin with high potency. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which have also shown promise in clinical trials. this compound stands out due to its specific molecular structure and mechanism of action .
特性
分子式 |
C21H17Cl2FN6O |
---|---|
分子量 |
459.3 g/mol |
IUPAC名 |
4-(3-chloro-4-fluoroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H17Cl2FN6O/c22-14-3-1-13(2-4-14)10-27-29-21(31)30-8-7-19-16(11-30)20(26-12-25-19)28-15-5-6-18(24)17(23)9-15/h1-6,9-10,12H,7-8,11H2,(H,29,31)(H,25,26,28)/b27-10+ |
InChIキー |
ARXKMGRNHJWHRP-YPXUMCKCSA-N |
異性体SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
正規SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)NN=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。